2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole
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Overview
Description
2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that features a trifluoromethyl group and a piperazine moiety attached to a benzothiazole core
Mechanism of Action
Target of Action
The primary target of 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole is Mycobacterium tuberculosis H37Rv strain . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound interacts with this bacterium, inhibiting its growth and proliferation.
Mode of Action
It is known that it exerts its anti-mycobacterial activity by interacting with the mycobacterium tuberculosis h37rv strain . The compound’s interaction with its target leads to changes in the bacterium’s ability to grow and proliferate, thereby inhibiting the progression of tuberculosis.
Biochemical Pathways
It is clear that the compound disrupts the normal functioning of mycobacterium tuberculosis, leading to its inability to grow and proliferate . The downstream effects of this disruption are a decrease in the severity of tuberculosis symptoms and a halt in the progression of the disease.
Pharmacokinetics
The compound has shown promising results in in vitro testing against mycobacterium tuberculosis h37rv strain
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis H37Rv strain . This leads to a decrease in the severity of tuberculosis symptoms and a halt in the progression of the disease.
Biochemical Analysis
Biochemical Properties
It has been found to have anti-mycobacterial potential, indicating that it may interact with certain enzymes, proteins, and other biomolecules involved in the life cycle of Mycobacterium tuberculosis .
Cellular Effects
In cellular studies, 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole has shown low cytotoxicity . This suggests that it may have a selective effect on mycobacterial cells, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole typically involves the condensation of diamines or amino(thio)phenols with trifluoroacetonitrile (CF3CN). The reaction proceeds via nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzothiazole core.
Substitution: The trifluoromethyl group and piperazine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce different functional groups to the benzothiazole core.
Scientific Research Applications
2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzimidazole
- 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzoxazole
- 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzothiazole derivatives
Uniqueness
2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole is unique due to the presence of both the trifluoromethyl group and the piperazine moiety, which confer distinct physicochemical properties and biological activities. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine moiety provides a versatile scaffold for further functionalization and interaction with biological targets .
Properties
IUPAC Name |
2-piperazin-1-yl-4-(trifluoromethyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3S/c13-12(14,15)8-2-1-3-9-10(8)17-11(19-9)18-6-4-16-5-7-18/h1-3,16H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMASJYBQQAFDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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